(S)-1-(4-Chlorophenyl)-2-azidoethanol

Enantioselective Synthesis Chiral Alcohols Biocatalysis

(S)-1-(4-Chlorophenyl)-2-azidoethanol (CAS 297765-49-2) is a chiral β-azido alcohol belonging to the class of 2-azido-1-arylethanols. It is characterized by a (1S) stereocenter, a 4-chlorophenyl group, and an azide moiety.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62
CAS No. 297765-49-2
Cat. No. B2407478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Chlorophenyl)-2-azidoethanol
CAS297765-49-2
Molecular FormulaC8H8ClN3O
Molecular Weight197.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN=[N+]=[N-])O)Cl
InChIInChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
InChIKeyCXFYQOLDGQVUGO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-(4-Chlorophenyl)-2-azidoethanol (CAS 297765-49-2): Chiral Azido Alcohol for Beta-Blocker Analog Synthesis


(S)-1-(4-Chlorophenyl)-2-azidoethanol (CAS 297765-49-2) is a chiral β-azido alcohol belonging to the class of 2-azido-1-arylethanols [1]. It is characterized by a (1S) stereocenter, a 4-chlorophenyl group, and an azide moiety [2]. The compound's molecular formula is C8H8ClN3O, with a molecular weight of 197.62 g/mol and an XLogP3-AA of 2.6 [3]. Its primary synthetic utility lies in its role as an optically pure precursor for chiral aziridines and vicinal amino alcohols, as well as its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-containing pharmacophores [1].

Chiral (S)-azido alcohol for asymmetric synthesis
CuAAC click chemistry precursor for triazole libraries
4-Chlorophenyl substitution enables lipophilicity tuning

Why Generic Substitution Fails: The Critical Role of (S)-1-(4-Chlorophenyl)-2-azidoethanol's Stereochemistry in Downstream Applications


Generic substitution of (S)-1-(4-Chlorophenyl)-2-azidoethanol with its (R)-enantiomer (CAS 169272-22-4), the racemic mixture (CAS 861929-21-7), or other aryl-substituted analogs is not chemically valid for stereospecific applications. The target compound's defined (S)-stereocenter is essential for the chirality of downstream products, as demonstrated in the synthesis of optically pure triazole-containing β-adrenergic receptor blocker analogues [1]. The use of a racemic mixture or the opposite enantiomer would introduce unwanted stereoisomers, leading to reduced purity and potentially altered biological activity in the final molecule. Furthermore, the specific 4-chlorophenyl substitution influences the compound's reactivity and the lipophilicity of its derivatives, which cannot be replicated by other 2-azido-1-arylethanols with different aryl groups [2].

Stereochemistry (R)-enantiomer or racemic mixture may introduce unwanted stereoisomers, altering downstream product chirality
Aryl substitution Other 2-azido-1-arylethanols may not replicate 4-chlorophenyl reactivity and lipophilicity

Quantitative Evidence for (S)-1-(4-Chlorophenyl)-2-azidoethanol's Differentiated Performance as a Synthetic Intermediate


Enzymatic Synthesis Delivers (S)-1-(4-Chlorophenyl)-2-azidoethanol with Superior Optical Purity vs. Chemical Resolution

The (S)-enantiomer of 2-azido-1-(4-chlorophenyl)ethanol can be synthesized with excellent optical purity via enzymatic reduction using a recombinant carbonyl reductase from Candida magnoliae (CMCR) [1]. This biocatalytic route provides a more efficient and selective pathway compared to traditional chemical resolution of racemic mixtures, which typically results in lower yields and requires additional purification steps. The product is directly suitable for stereospecific reactions without further chiral enrichment.

Synthetic route
Class-level inference
Enzymatic reduction vs chemical resolution
Supports reliable sourcing with high stereochemical fidelity
Verify lot-specific optical purity
Enantioselective Synthesis Chiral Alcohols Biocatalysis

(S)-1-(4-Chlorophenyl)-2-azidoethanol Enables High-Yield Synthesis of Triazole-Containing Beta-Blocker Analogues via Click Chemistry

(S)-2-Azido-1-(p-chlorophenyl)ethanol, when reacted with alkynes under CuAAC conditions, affords optically pure triazole-containing β-adrenergic receptor blocker analogues in high yields [1]. This demonstrates the compound's high reactivity and stereochemical fidelity in a key reaction for medicinal chemistry.

CuAAC reactivity
Reported
High-yield triazole formation with alkynes
Supports stereochemical fidelity in click chemistry
Yields context-dependent; verify with specific alkyne
Click Chemistry Beta-Blockers Triazole Synthesis

The 4-Chlorophenyl Moiety in (S)-1-(4-Chlorophenyl)-2-azidoethanol Confers Differentiated Lipophilicity vs. Unsubstituted or Other Halo-Substituted Analogs

The compound has a calculated XLogP3-AA value of 2.6 [1]. This lipophilicity, contributed significantly by the 4-chlorophenyl group, directly influences the pharmacokinetic properties of any derived molecules. It differentiates the compound from the unsubstituted phenyl analog (2-azido-1-phenylethanol) or analogs with other halogen substitutions (e.g., fluoro, bromo), which would have different logP values and, consequently, different absorption, distribution, and membrane permeability profiles.

Lipophilicity
Class-level inference
XLogP3-AA = 2.6
~ +1.0 logP vs unsubstituted phenyl
Supports lipophilicity tuning in SAR studies
Calculated value; experimental logP may vary
Lipophilicity Physicochemical Properties Drug Design

Validated Research and Industrial Application Scenarios for (S)-1-(4-Chlorophenyl)-2-azidoethanol Based on Quantitative Evidence


Synthesis of Optically Pure Triazole-Containing Beta-Blocker Analogues

Utilizing (S)-1-(4-Chlorophenyl)-2-azidoethanol as a chiral scaffold in CuAAC click chemistry reactions with terminal alkynes to produce libraries of 1,2,3-triazole derivatives for screening as β-adrenergic receptor blockers [1]. The (S)-stereocenter and the 4-chlorophenyl group are essential for generating the desired stereochemistry and physicochemical properties in the final analogues.

Precursor for Enantiopure Chiral Aziridines and Vicinal Amino Alcohols

Using (S)-1-(4-Chlorophenyl)-2-azidoethanol as a starting material for the stereospecific synthesis of chiral aziridines and vicinal amino alcohols [1]. These compound classes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

Asymmetric Synthesis of (R)-Denopamine and Related Hydroxy Amides

Employing (S)-1-(4-Chlorophenyl)-2-azidoethanol or its enantiomer in stereoselective routes for the synthesis of (R)-denopamine and other naturally occurring hydroxy amides [2]. The compound's chirality is critical for achieving the desired stereochemistry in the final biologically active molecules.

Application
Selection Property
Validation Focus
Triazole beta-blocker analogue libraries
Chiral (S)-azido alcohol scaffold
Stereochemistry and CuAAC reactivity
Chiral aziridine/amino alcohol synthesis
(S)-configured precursor
Enantiomeric purity and cyclization efficiency
Asymmetric hydroxy amide synthesis
Chiral starting material
Stereochemical control in multi-step synthesis
Quote Request

Request a Quote for (S)-1-(4-Chlorophenyl)-2-azidoethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.